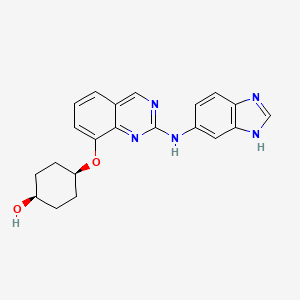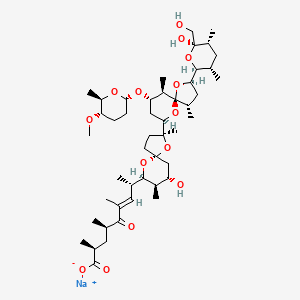
NCB-0846
Übersicht
Beschreibung
NCB-0846 is a small-molecule inhibitor that targets Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation. This compound has shown potential in inhibiting cancer cell growth and metastasis by targeting the Wnt signaling pathway .
Wissenschaftliche Forschungsanwendungen
NCB-0846 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Krebsforschung: this compound hat das Potenzial gezeigt, das Wachstum und die Metastasierung verschiedener Krebsarten, darunter Darmkrebs und Lungenkrebs, zu hemmen. .
Wirkmechanismus
This compound übt seine Wirkungen durch Hemmung von TNIK aus, einem wichtigen Regulator des Wnt-Signalwegs. TNIK fungiert als transkriptioneller Koregulator von Wnt-Zielgenen, und seine Hemmung durch this compound führt zur Unterdrückung der Wnt-vermittelten Krebsstammzell-Eigenschaften und der EMT. This compound hemmt auch die Phosphorylierung und die nukleäre Translokation von Sma- und Mad-Related Protein-2/3 (SMAD2/3), wodurch der Transforming-Growth-Factor-beta (TGF-beta)-Signalweg blockiert wird .
Wirkmechanismus
Target of Action
NCB-0846, a small-molecule inhibitor, primarily targets TRAF2 and NCK-interacting kinase (TNIK) . TNIK is a serine/threonine kinase that plays a crucial role in cell signal transduction by interacting with TNF receptor-associated factor 2 (TRAF2) and non-catalytic region of tyrosine kinase adaptor (NCK) . It is an essential part of the Wnt signaling pathway, maintaining normal cell function and involved in the occurrence of cancer and neurological diseases .
Mode of Action
This compound binds to TNIK in an inactive conformation, thereby inhibiting the transcriptional coactivator function of TNIK . This inhibition is associated with the suppression of Sma- and Mad-Related Protein-2/3 (SMAD2/3) phosphorylation and nuclear translocation . The inhibition of TNIK by this compound results in the downregulation of AKT phosphorylation in TNIK-amplified cells .
Biochemical Pathways
This compound affects the Wnt signaling pathway and the MAPK/ERK pathway . It inhibits the Wnt-mediated cancer stemness in colorectal cancer stem cells (CSC), as evidenced by the reduction of the protein levels of CD44, CD133, and ALDH1 . It also suppresses TGFβ1-induced epithelial to mesenchymal transition (EMT) of human non-small-cell lung cancer line A549 .
Result of Action
This compound has significant molecular and cellular effects. It inhibits cell viability , induces cell apoptosis, and activates apoptosis-related proteins in a dose-dependent manner . It also restores the cell membrane localization of E-cadherin and a tight junction protein, zonula occludens-1 (ZO-1), and suppresses the expression of mesenchymal cell markers .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the specific cellular environment, such as the presence of certain signaling pathways or the state of the cells (eg, cancer stem cells or cells undergoing EMT) .
Biochemische Analyse
Biochemical Properties
NCB-0846 functions as a potent inhibitor of TNIK, with an IC50 value of 21 nM . It selectively inhibits TNIK over a panel of 46 kinases, although it also inhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by more than 80% at 100 nM . The compound interacts with TNIK by binding to it in an inactive conformation, thereby inhibiting its transcriptional coactivator function . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis . For instance, in papillary thyroid carcinoma cells, this compound significantly inhibits TNIK kinase activity, induces cell apoptosis, and activates apoptosis-related proteins in a dose-dependent manner . Additionally, this compound has been found to inhibit the epithelial-to-mesenchymal transition (EMT) in lung cancer cells by blocking the TGFβ/SMAD signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TNIK in an inactive conformation, which inhibits the kinase’s activity . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes . This compound also inhibits the phosphorylation and nuclear translocation of SMAD2/3, thereby blocking the TGFβ/SMAD signaling pathway . This dual inhibition of Wnt and TGFβ signaling pathways contributes to the compound’s anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to inhibit tumor growth in xenograft models over extended periods . Additionally, this compound has demonstrated stability in various solvents, with a shelf life of up to three years when stored as a powder at -20°C and up to two years when stored in solution at -80°C . Long-term studies have indicated that this compound can maintain its inhibitory effects on TNIK and Wnt signaling pathways over prolonged periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In tumor-bearing mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Higher doses of the compound result in increased inhibition of TNIK kinase activity and greater induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway, where it inhibits the transcriptional coactivator function of TNIK . This inhibition disrupts the downstream signaling cascade, leading to reduced transcription of Wnt target genes . Additionally, this compound has been shown to inhibit the TGFβ/SMAD signaling pathway by blocking the phosphorylation and nuclear translocation of SMAD2/3 . These dual inhibitory effects on Wnt and TGFβ signaling pathways contribute to the compound’s anti-cancer properties .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in various cellular compartments, including the cytoplasm and nucleus . In animal models, this compound has demonstrated good bioavailability and tissue distribution, with significant accumulation in tumor tissues . The compound’s transport and distribution are influenced by its physicochemical properties, including its molecular weight and solubility .
Subcellular Localization
This compound primarily localizes to the cytoplasm and nucleus of cells . In neurons, the compound has been found to decrease significantly in epilepsy model rats and patients with temporal lobe epilepsy compared to controls . Subcellular fractionation studies have shown that this compound affects the expression of key interactors in postsynaptic density fractions, indicating its role in modulating synaptic function . The compound’s subcellular localization is influenced by its interactions with TNIK and other cellular proteins .
Vorbereitungsmethoden
Die Synthese von NCB-0846 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen an die Kernstruktur eingeführt, um die Aktivität und Selektivität der Verbindung zu verbessern
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierung für die Großproduktion.
Analyse Chemischer Reaktionen
NCB-0846 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.
Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen in die this compound-Struktur einzuführen und ihre Aktivität und Selektivität zu verbessern
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören oxidierte, reduzierte und substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
NCB-0846 wird mit anderen TNIK-Inhibitoren wie NCB-0970 und NCB-0005 verglichen. Während NCB-0970 auch TNIK hemmt, hat this compound eine höhere Hemmwirkung auf die Koloniebildung in Krebszellen gezeigt . NCB-0005 hat im Vergleich zu this compound eine andere Grundstruktur, was this compound in seinem Wirkmechanismus und seiner Wirksamkeit einzigartig macht .
Ähnliche Verbindungen umfassen:
NCB-0970: Ein weiterer TNIK-Inhibitor mit geringerer Hemmwirkung im Vergleich zu this compound.
NCB-0005: Ein TNIK-Inhibitor mit einer anderen Grundstruktur.
This compound zeichnet sich durch seine höhere Wirksamkeit und seinen einzigartigen Wirkmechanismus bei der gezielten Ansteuerung von TNIK und dem Wnt-Signalweg aus.
Eigenschaften
IUPAC Name |
4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRWBSYRGSWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)









![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)



